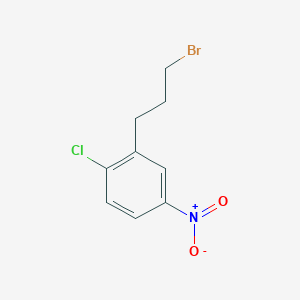![molecular formula C8H13N2OP B13514380 [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C8H13N2OP. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential biological activity, making it a subject of interest in biological research. It is studied for its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes. Its unique properties make it valuable for applications in material science and industrial chemistry .
Mecanismo De Acción
The mechanism of action of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The dimethylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- [5-(Aminomethyl)pyridin-2-yl]dimethylphosphine oxide
- [6-(Dimethylphosphoryl)pyridin-2-yl]methanamine
Uniqueness
Compared to similar compounds, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine has a unique position of the dimethylphosphoryl group on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This unique structure can lead to different biological activities and applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H13N2OP |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(6-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 |
Clave InChI |
HPPBXDHGLIWOAW-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=NC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


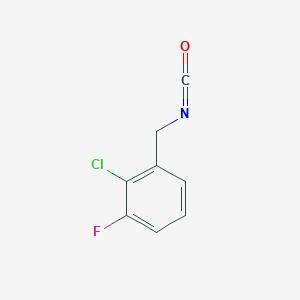
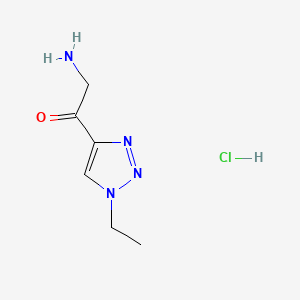
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)
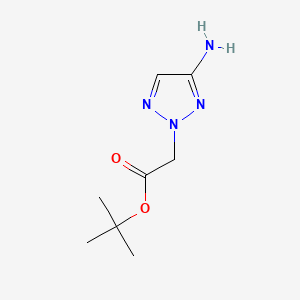

![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
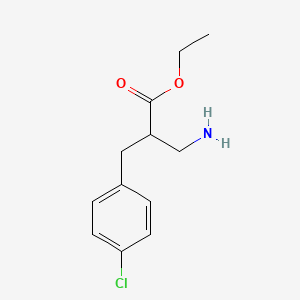
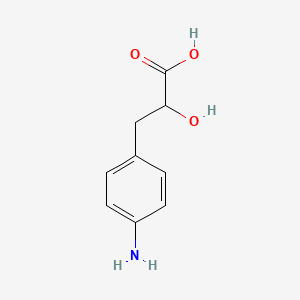
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)

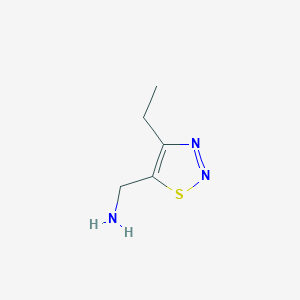
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
